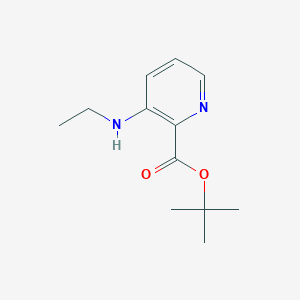
Tert-butyl 3-(ethylamino)pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(ethylamino)pyridine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as TEAP and is widely used in laboratory experiments for its unique properties.
Mécanisme D'action
TEAP acts as a Lewis base and can coordinate with various metal ions. The compound has been shown to form stable complexes with palladium, nickel, and copper. These complexes have been used in catalytic reactions such as Suzuki coupling and Heck reaction. TEAP has also been shown to act as a chiral auxiliary in asymmetric catalysis.
Biochemical and physiological effects:
TEAP has been shown to exhibit potent antitumor activity in various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. TEAP has also been shown to inhibit the growth of bacteria such as E. coli and S. aureus.
Avantages Et Limitations Des Expériences En Laboratoire
TEAP is a versatile compound that can be used in various laboratory experiments. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. However, the compound is hygroscopic and can absorb moisture from the air. This can lead to a decrease in the purity of the compound and affect the results of the experiment.
Orientations Futures
TEAP has the potential to be used in various fields such as catalysis, organic synthesis, and drug discovery. Future research can focus on the development of new TEAP-based catalysts for various reactions. The compound can also be used in the synthesis of new biologically active compounds. Further studies can be conducted to investigate the mechanism of action of TEAP and its potential applications in medicine.
Conclusion:
In conclusion, TEAP is a versatile compound that has found numerous applications in scientific research. The compound can be easily synthesized and has unique properties that make it useful in various laboratory experiments. Further research can be conducted to explore the potential applications of TEAP in various fields.
Méthodes De Synthèse
TEAP can be synthesized by reacting 2-chloronicotinic acid with tert-butyl 3-aminopropyl ether in the presence of a base. The reaction takes place at room temperature and produces TEAP as a white solid. The purity of the compound can be increased by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
TEAP has found numerous applications in scientific research due to its unique properties. It is widely used as a ligand in catalysis and as a reagent in organic synthesis. TEAP has also been used in the synthesis of biologically active compounds such as pyridine-based drugs and natural products. The compound has been shown to exhibit potent antitumor activity in various cancer cell lines.
Propriétés
IUPAC Name |
tert-butyl 3-(ethylamino)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-5-13-9-7-6-8-14-10(9)11(15)16-12(2,3)4/h6-8,13H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQPBUDWSRADHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(N=CC=C1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(ethylamino)pyridine-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d]oxazol-2-ylthio)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2436920.png)
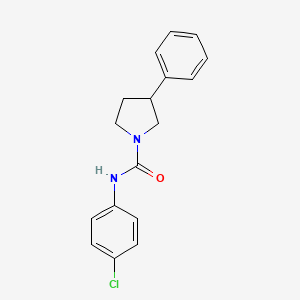

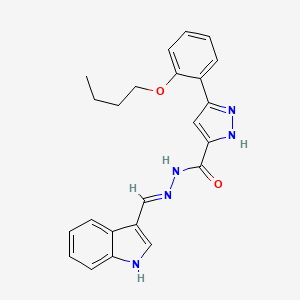
![2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2436928.png)
![5-({4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxyphenyl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2436929.png)

![3-[(1R*,4R*)-4-Aminocyclohexylamino]methyl-benzonitrile dihydrochloride](/img/structure/B2436932.png)
![N-(4-bromophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2436933.png)
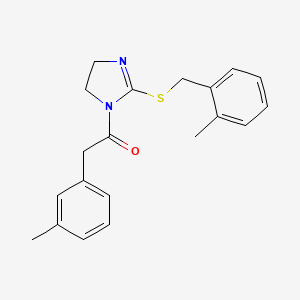
![N-(benzimidazolo[1,2-c]quinazolin-6-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2436935.png)
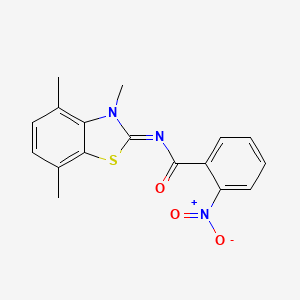
![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2436940.png)
